3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
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Overview
Description
The compound “3-(4-chlorobenzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine” has a molecular weight of 424.9 and a molecular formula of C22 H17 Cl N2 O3 S . The structure of the compound can be represented by the SMILES notation: COc1cccc(c1)Nc1c(cnc2ccccc12)S(c1ccc(cc1)[Cl])(=O)=O .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic aromatic system. Attached to this core are a chlorobenzenesulfonyl group, a methoxy group, and a methoxyphenyl group attached via an amine linkage .Physical and Chemical Properties Analysis
This compound has a logP value of 5.2378 and a logD value of 5.2378, indicating its lipophilicity . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 53.652 .Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-29-17-5-3-4-16(12-17)26-23-20-13-18(30-2)8-11-21(20)25-14-22(23)31(27,28)19-9-6-15(24)7-10-19/h3-14H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGBANBLHHKYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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